molecular formula C12H14FNO3 B1470480 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid CAS No. 1784805-16-8

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Cat. No.: B1470480
CAS No.: 1784805-16-8
M. Wt: 239.24 g/mol
InChI Key: RLOIWDYFLOOROK-UHFFFAOYSA-N
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Description

3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a benzoxazepine-based compound of significant interest in medicinal chemistry and oncology research. This molecule features a seven-membered oxazepine ring fused to a benzene ring with a fluorine substituent, a structure known to be a privileged scaffold in drug discovery for its ability to modulate key biological pathways. Benzoxazepine derivatives have demonstrated potent activity as inhibitors of the PI3K/mTOR signaling pathway . The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated pathways in human cancers, including breast cancer, lymphoma, and other solid tumors, driving cell proliferation, survival, and metabolic changes . Researchers can utilize this fluorine-substituted benzoxazepine propanoic acid as a key synthetic intermediate or precursor in the development of novel targeted cancer therapeutics . Its specific molecular architecture, including the fluorine atom which can influence pharmacokinetic properties, makes it a valuable template for structure-activity relationship (SAR) studies. The compound is supplied for research purposes such as biological screening, analog synthesis, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOIWDYFLOOROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCC(=O)O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a member of the oxazepine family of compounds, characterized by its unique structural features that include a fluorine atom and a propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and inflammatory disorders.

The biological activity of this compound is primarily linked to its interaction with various molecular targets within the body. It has been shown to exert anticonvulsant effects , likely through modulation of neuronal excitability and inhibition of specific signaling pathways. Notably, it interacts with the Traf2- and Nck-interacting protein kinase (TNIK), which is involved in the Wnt/β-catenin signaling pathway, demonstrating its potential role in cellular signaling modulation.

Biological Activity Overview

The biological activity of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid can be summarized as follows:

Activity Description
AnticonvulsantExhibits significant anticonvulsant properties in maximal electroshock (MES) tests.
Anti-inflammatoryPotential anti-inflammatory effects observed in related compounds .
Enzyme ModulationInteracts with TNIK and other enzymes, influencing various cellular processes.

Case Studies and Research Findings

  • Anticonvulsant Activity : In experimental models, compounds similar to 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid have demonstrated efficacy in reducing seizure activity. For instance, studies have indicated that these compounds can significantly lower seizure thresholds in animal models when subjected to electroshock.
  • Inflammatory Response : A study on related oxazepine derivatives highlighted their anti-inflammatory properties, showing that some derivatives exhibited greater efficacy than standard anti-inflammatory drugs like flurbiprofen in animal models of paw edema induced by egg albumin .

The compound's biochemical properties are noteworthy:

  • Enzyme Interaction : It acts as an inhibitor of TNIK, which plays a critical role in various signal transduction pathways. This inhibition can lead to downstream effects on gene expression and cellular metabolism.
  • Cellular Effects : The compound has been shown to influence cell signaling pathways significantly, potentially altering metabolic processes within neuronal cells.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Propanoic Acid vs. Nitrile: The carboxylic acid group in the target compound likely improves water solubility and enables salt formation (critical for oral bioavailability) compared to the nitrile analog ().
  • Side Chain Variations: Piperazine-linked dibenzoazepine derivatives () exhibit distinct receptor binding profiles due to extended side chains, whereas the target compound’s shorter propanoic acid chain may limit off-target effects.

Pharmacological and Therapeutic Profiles

Receptor Modulation (H1/5-HT2A)

The target compound’s simpler oxazepine-propanoic acid structure may retain partial activity at these receptors but with altered selectivity due to reduced steric bulk .

NRF2 Activation

The (R)-configured propanoic acid derivative in acts as an NRF2 activator, attributed to its triazole and pyrido-oxazepine moieties. The target compound lacks these groups, implying divergent mechanisms of action. However, its carboxylic acid group could facilitate interactions with NRF2 pathway proteins, warranting further study .

Antioxidant Potential

While caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) exhibits antioxidant activity via phenolic hydroxyl groups, the target compound’s fluorine and oxazepine ring likely shift its pharmacological profile toward receptor modulation rather than direct radical scavenging .

Preparation Methods

Formation of the 7-Fluoro-2,3-dihydrobenzo[f]oxazepine Core

  • The benzoxazepine ring system is often synthesized via cyclization reactions involving ortho-substituted fluorobenzene derivatives bearing amino and hydroxy groups.
  • A common approach involves nucleophilic aromatic substitution on a 7-fluoro-substituted precursor, followed by intramolecular cyclization to close the oxazepine ring.
  • For example, a 7-fluoro-2-aminophenol derivative can be reacted with appropriate alkylating agents under basic conditions to yield the dihydrobenzo[f]oxazepine intermediate.

Introduction of the Propanoic Acid Side Chain

  • The propanoic acid moiety is typically introduced via alkylation or acylation at the 4-position of the oxazepine ring.
  • One method involves the reaction of the oxazepine intermediate with haloalkyl carboxylic acid derivatives or their esters, followed by hydrolysis to yield the free acid.
  • Alternatively, a nitrile intermediate such as 3-(7-fluoro-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)-3-oxopropanenitrile can be synthesized first, then converted to the corresponding propanoic acid by hydrolysis.

Stereochemical Considerations

  • The compound contains chiral centers at the 4-position of the oxazepine ring.
  • Stereoselective synthesis or resolution techniques are applied to obtain the desired enantiomer, as biological activity often depends on stereochemistry.
  • Protection of amino groups using tert-butyl carbamates and subsequent deprotection steps are employed to control stereochemistry during synthesis.

Representative Synthetic Route (Based on Patent WO2016202253A1)

Step Reaction Type Key Reagents/Conditions Outcome
1 Formation of benzoxazepine core Reaction of 7-fluoro-2-aminophenol with alkylating agents under basic conditions Cyclized 7-fluoro-dihydrobenzo[f]oxazepine intermediate
2 Side chain introduction Alkylation with halo-propanoic acid derivatives or nitrile intermediates Substituted oxazepine with propanoic acid or nitrile group
3 Hydrolysis Acidic or basic hydrolysis of nitrile to acid Final 3-(7-fluoro-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)propanoic acid
4 Purification and stereoselective isolation Chromatography and crystallization Pure enantiomerically enriched product

Data Table Summarizing Key Synthetic Parameters

Parameter Details
Starting materials 7-fluoro-2-aminophenol or derivatives
Core ring closure method Intramolecular cyclization under basic conditions
Side chain precursor 3-oxopropanenitrile or halo-propanoic acid esters
Hydrolysis conditions Acidic (HCl) or basic (NaOH) aqueous media
Typical yields 70-90% for core formation; 60-85% for side chain introduction
Purification methods Column chromatography, recrystallization
Stereochemical control Use of protecting groups and chiral resolution

Research Findings and Optimization Insights

  • The presence of the 7-fluoro substituent enhances the compound’s pharmacokinetic properties and binding affinity in biological targets.
  • Optimization of the cyclization step is critical to avoid side reactions such as over-alkylation or polymerization.
  • Hydrolysis of nitrile intermediates offers a mild and efficient route to the propanoic acid, avoiding harsh acidic conditions that may degrade the oxazepine ring.
  • Enantiomeric purity is achieved by selective crystallization or chiral chromatography, which is essential for consistent biological activity.
  • Alternative protecting groups and coupling reagents (e.g., carbonyldiimidazole) have been explored to improve yields and reduce impurities.

Q & A

Basic: What synthetic routes are recommended for 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions involving fluorinated benzoxazepine precursors and propanoic acid derivatives. For example, fluorinated benzoxazepine intermediates (e.g., 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine) can undergo alkylation with bromo- or chloro-propanoic acid esters, followed by hydrolysis to yield the final product. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like NaH or K₂CO₃) significantly impact yield .

Basic: How is the structural conformation of this compound characterized in academic research?

Answer:
Structural elucidation typically employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify fluorine-induced deshielding effects on aromatic protons and confirm the oxazepine ring’s dihydro conformation .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₅FNO₃) and detects fragmentation patterns unique to the fluorinated benzoxazepine core .
  • X-ray crystallography : Limited due to crystallization challenges (see FAQ 6), but successful cases reveal intramolecular hydrogen bonding between the carboxylic acid and oxazepine oxygen .

Basic: Which biological receptors or pathways are targeted by this compound?

Answer:
The compound modulates H1 histamine and 5-HT2A serotonin receptors , as demonstrated in patent data for related fluorinated benzoxazepine-propanoic acid derivatives. These dual activities suggest potential applications in neurological disorders, particularly sleep regulation. Competitive binding assays (e.g., radioligand displacement using [³H]ketanserin for 5-HT2A) are standard for validating receptor affinity .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Answer:
Key strategies include:

  • Fluorine-directed regioselectivity : Utilize electrophilic fluorination at the 7-position of benzoxazepine precursors to minimize byproducts .
  • Protecting group chemistry : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during alkylation steps to prevent side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in condensation steps, while EtOH/H₂O mixtures improve hydrolysis efficiency .

Advanced: What experimental strategies address discrepancies between in vitro receptor binding data and in vivo efficacy studies?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS to identify metabolic instability or poor distribution .
  • Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites that may explain efficacy gaps .
  • Receptor occupancy studies : Use PET imaging with radiolabeled analogs (e.g., 18^{18}F derivatives) to quantify target engagement in vivo .

Advanced: What are the crystallographic challenges associated with this compound, and how can they be mitigated?

Answer:
The flexible oxazepine ring and carboxylic acid group hinder crystallization. Solutions include:

  • Co-crystallization : Use small-molecule co-formers (e.g., nicotinamide) to stabilize the lattice via hydrogen bonding .
  • Salt formation : Convert the carboxylic acid to a sodium or meglumine salt, improving solubility and crystal packing .
  • Low-temperature techniques : Perform crystallization at –20°C to slow molecular motion and enhance crystal nucleation .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

  • Core modifications : Introduce substituents at the benzoxazepine 2- or 3-positions to assess steric effects on receptor binding .
  • Fluorine replacement : Compare 7-fluoro analogs with chloro or methyl groups to evaluate electronic contributions to 5-HT2A affinity .
  • Propanoic acid bioisosteres : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to improve metabolic stability while retaining acidity .

Advanced: What analytical methods validate the compound’s purity and stability under experimental conditions?

Answer:

  • HPLC-DAD/ELSD : Use C18 columns with 0.1% TFA in H₂O/MeCN gradients to separate impurities (e.g., hydrolyzed esters or oxidized benzoxazepine) .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation pathways .
  • Stability-indicating assays : Monitor pH-dependent hydrolysis of the oxazepine ring via 19^19F NMR in buffered solutions (pH 1–13) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

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